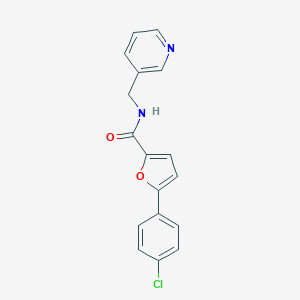
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide in lab experiments is its high potency and specificity. It has been shown to have activity against a variety of cancer cell lines at low concentrations. However, one limitation is that it may have off-target effects, which could complicate data interpretation. In addition, this compound may be difficult to synthesize on a large scale, which could limit its availability for research purposes.
将来の方向性
There are several future directions for research on 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its mechanism of action and efficacy in animal models of these diseases. Another area of interest is its potential as a therapeutic agent for cancer. Future studies should focus on optimizing the synthesis method and investigating its activity against a wider range of cancer cell lines. Finally, this compound may have potential applications in other areas of medicine, such as inflammation and autoimmune diseases, which should be explored in future research.
合成法
The synthesis of 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxylic acid to form the corresponding acid chloride. This is then reacted with furan-2-carboxamide in the presence of a base to yield the final product. The synthesis has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C17H13ClN2O2 |
|---|---|
分子量 |
312.7 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-14-5-3-13(4-6-14)15-7-8-16(22-15)17(21)20-11-12-2-1-9-19-10-12/h1-10H,11H2,(H,20,21) |
InChIキー |
AHWGELOLRNHFKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251743.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-2-(4-methylphenoxy)acetamide](/img/structure/B251749.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)

![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)

![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)
![N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)
![N-[(3-methoxyphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251769.png)
![Dimethyl 5-[(3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B251772.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B251777.png)